molecular formula C7H5BrN2O4 B188514 4-Bromomethyl-1,2-dinitrobenzene CAS No. 114872-53-6

4-Bromomethyl-1,2-dinitrobenzene

Cat. No.: B188514
CAS No.: 114872-53-6
M. Wt: 261.03 g/mol
InChI Key: FXAUAXFEMDPBEV-UHFFFAOYSA-N
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Description

4-Bromomethyl-1,2-dinitrobenzene is an organic compound characterized by a benzene ring substituted with a bromomethyl group and two nitro groups. This compound is known for its reactivity and is used in various chemical syntheses and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromomethyl-1,2-dinitrobenzene typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale, often using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Bromomethyl-1,2-dinitrobenzene undergoes several types of chemical reactions:

    Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The bromomethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents like ethanol or water, mild heating.

    Reduction: Hydrogen gas, palladium catalyst, room temperature.

    Oxidation: Potassium permanganate, acidic or basic medium, elevated temperature.

Major Products

    Substitution: Corresponding substituted benzene derivatives.

    Reduction: 4-Bromomethyl-1,2-diaminobenzene.

    Oxidation: 4-Carboxymethyl-1,2-dinitrobenzene.

Scientific Research Applications

4-Bromomethyl-1,2-dinitrobenzene is used in various scientific research fields:

Mechanism of Action

The mechanism of action of 4-Bromomethyl-1,2-dinitrobenzene involves its reactive bromomethyl group, which can form covalent bonds with nucleophiles. This reactivity makes it useful in modifying biological molecules and studying enzyme mechanisms. The nitro groups can undergo redox reactions, making the compound useful in electrochemical studies .

Comparison with Similar Compounds

Similar Compounds

    1,2-Dibromobenzene: Similar structure but with two bromine atoms instead of bromomethyl and nitro groups.

    1,2-Dinitrobenzene: Lacks the bromomethyl group, making it less reactive in substitution reactions.

    4-Bromomethyl-1,3-dinitrobenzene: Positional isomer with different reactivity and properties.

Uniqueness

4-Bromomethyl-1,2-dinitrobenzene is unique due to the combination of its bromomethyl and nitro groups, which confer distinct reactivity patterns and make it versatile for various applications in synthesis and research .

Properties

IUPAC Name

4-(bromomethyl)-1,2-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O4/c8-4-5-1-2-6(9(11)12)7(3-5)10(13)14/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXAUAXFEMDPBEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CBr)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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